molecular formula C7H10F3NO2 B1375174 Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 1283851-29-5

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B1375174
CAS No.: 1283851-29-5
M. Wt: 197.15 g/mol
InChI Key: ATNIMTYVLOJXKY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The -CF₃ group deshields adjacent protons, shifting H3 and H4 resonances upfield. For example, H3 appears at δ 3.8–4.2 ppm (doublet of doublets, J = 9–11 Hz).
  • ¹³C NMR: The C3 carbon bonded to -CF₃ resonates at δ 125–130 ppm (quartet, JCF = 280–300 Hz).
  • ¹⁹F NMR: A singlet at δ -62 to -65 ppm confirms the -CF₃ group’s presence.

Infrared (IR) Spectroscopy

  • Strong absorption at 1,740–1,760 cm⁻¹ (ester C=O stretch).
  • CF₃ symmetric/asymmetric stretches at 1,120–1,150 cm⁻¹ and 1,300–1,320 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 197.15 ([M]⁺).
  • Fragmentation pathways: Loss of COOCH₃ (m/z 140) followed by CF₃ elimination (m/z 91).

X-ray Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with two molecules per unit cell. Key features:

  • Hydrogen bonding: The ester carbonyl oxygen forms intermolecular H-bonds with adjacent pyrrolidine N–H groups (d = 2.8–3.0 Å).
  • Packing motif: Layers of molecules stack via van der Waals interactions between -CF₃ groups.

Table 2: Crystallographic Data

Parameter Value Source
Unit cell dimensions a = 8.2 Å, b = 10.5 Å, c = 12.1 Å
Bond length (C3–CF₃) 1.52 Å
Torsion angle (N–C3) 15°

Properties

IUPAC Name

methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)2-3-11-4-6/h11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIMTYVLOJXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate has the molecular formula C7_7H10_{10}F3_3NO2_2 and a molecular weight of approximately 197.16 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and stability, making it a valuable building block in synthetic chemistry.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Converts to carboxylic acids or other oxidized derivatives.
  • Reduction: The ester group can be reduced to alcohols or other forms.
  • Substitution: The trifluoromethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate (KMnO4_4) for oxidation, lithium aluminum hydride (LiAlH4_4) for reduction, and nucleophiles like sodium azide (NaN3_3) for substitution reactions.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals targeting various medical conditions, including neurological disorders. Its trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for drug development.

Case Study:
A study investigated the compound's potential as an analgesic agent. Preliminary findings suggested that it exhibits anti-inflammatory properties, warranting further pharmacological evaluation to establish its efficacy and mechanism of action.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with specific properties tailored for desired applications.

Data Table: Synthetic Applications

Compound NameApplication AreaMethodology
1-Methyl-(3-trifluoromethyl)-1H-pyrazolePharmaceutical intermediatesKilogram scale synthesis with efficient distillation
2-Methyl-3-(trifluoromethyl)anilineAnalgesic synthesisReaction with 2-chloronicotinate in ethylene glycol
2,3-Dichloro-5-(trifluoromethyl)pyridineCrop protection productsDirect chlorination and fluorination processes

Agrochemical Industry

The compound is also significant in the agrochemical sector. Trifluoromethyl-containing compounds are essential in developing herbicides and pesticides due to their enhanced efficacy and specificity.

Case Study:
Fluazifop-butyl was one of the first trifluoromethyl pyridine derivatives introduced to the agrochemical market. Since then, over 20 new trifluoromethyl-containing agrochemicals have been developed, highlighting the compound's importance in agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Methyl 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 874218-15-2)
  • Structure : Differs by a benzyl group at the 1-position.
  • Molecular Weight : 287.28 g/mol (vs. 197.16 g/mol for the target compound).
  • However, this substitution reduces synthetic yield (95% purity reported) compared to simpler derivatives .
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride (CAS: 1909326-30-2)
  • Structure : Replaces the ester group with a carboxamide and introduces an N-methyl group.
  • Impact : The carboxamide enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The hydrochloride salt further improves aqueous solubility, making it advantageous for pharmaceutical formulations .
Methyl 5-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (5g)
  • Structure : Features a ketone at the 5-position and a 3-(trifluoromethyl)phenyl group at the 1-position.
  • Synthetic Yield : 58% (lower than many analogs), attributed to the complexity of introducing multiple substituents .
  • Reactivity : The ketone introduces a site for nucleophilic attack, absent in the target compound .

Stereochemical Variations

Methyl (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS: 2140264-93-1)
  • Stereochemistry : Specifies (3R,4R) configuration.
  • Impact : Stereochemistry influences biological activity; enantiomers may exhibit distinct binding affinities in drug-receptor interactions. The hydrochloride salt enhances stability and solubility .
Methyl trans-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS: 1212115-75-7)
  • Stereochemistry : Trans-configuration at the 3- and 4-positions.
  • Application : Used in chiral synthesis, highlighting the importance of stereochemical control for targeted applications .

Functional Group Modifications

Urea-Linked Derivatives (e.g., 14{6,5}, 14{6,7})
  • Structure : Incorporate urea groups (e.g., -NH-C(O)-NH-).
  • Molecular Weight : Ranges from 432 to 475 g/mol.
  • Impact : Urea groups enhance hydrogen-bonding networks, improving crystallinity and thermal stability. However, synthetic yields vary (67–76%) depending on substituent complexity .
Carboxylic Acid Derivatives (e.g., (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid)
  • Structure : Replaces the methyl ester with a carboxylic acid.
  • Impact : Increased polarity and acidity, making it suitable for salt formation or coordination chemistry .

Biological Activity

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS No. 1283851-29-5) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine ring with a trifluoromethyl group attached to the carbon at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's metabolic stability and influence its interactions with biological targets. The molecular formula is C7H10F3NO2C_7H_10F_3NO_2, and its structure can be represented as follows:

Methyl 3 trifluoromethyl pyrrolidine 3 carboxylate\text{Methyl 3 trifluoromethyl pyrrolidine 3 carboxylate}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Starting from readily available precursors, the pyrrolidine ring is formed through cyclization reactions.
  • Introduction of the Trifluoromethyl Group : This is often achieved through electrophilic fluorination or using trifluoromethylating agents.
  • Carboxylation : The final step involves introducing the carboxylate group, often through carboxylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances hydrogen bonding capabilities, allowing for effective binding to target proteins. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although comprehensive studies are still required to fully elucidate these effects.

Pharmacological Potential

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced bioactivity and metabolic stability. this compound may influence pathways related to neurotransmitter metabolism and could have implications in treating conditions such as pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a study examining various pyrrolidine derivatives, this compound showed significant inhibition of inflammatory markers such as iNOS and COX-2, suggesting a potential role in managing inflammatory diseases .
  • Neuropharmacological Effects : Another study highlighted the compound's interaction with neurotransmitter systems, indicating that it may modulate pathways involved in stress responses and appetite control .

Comparative Analysis

Compound NameStructural FeaturesUnique Properties
This compoundContains trifluoromethyl groupEnhanced electronic effects due to three fluorine atoms
Methyl pyrrolidine-3-carboxylateLacks fluorine substitutionMore reactive due to absence of fluorine stabilization

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group integration, while ¹H-¹³C HMBC confirms pyrrolidine ring connectivity .
  • X-ray Crystallography : Programs like SHELXL or Mercury resolve stereochemistry and puckering conformations .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

How does the trifluoromethyl group influence molecular reactivity and stability?

Advanced Research Focus
The trifluoromethyl group is electron-withdrawing, reducing pyrrolidine ring basicity and increasing resistance to electrophilic attack. However, steric hindrance from the CF₃ group can destabilize certain conformers, leading to preferential puckering modes (e.g., envelope or twist-boat) that impact intermolecular interactions in crystal packing . Computational studies (e.g., DFT) predict bond angles and torsional strain, aiding in understanding stability under thermal or acidic conditions .

How can contradictions in spectroscopic and crystallographic data be resolved?

Advanced Research Focus
Contradictions often arise from dynamic processes (e.g., ring puckering) or polymorphism. Strategies include:

  • Dynamic NMR : Detects conformational exchange in solution .
  • Variable-Temperature XRD : Captures temperature-dependent conformational changes .
  • Cross-Validation : Compare computational models (Mercury CSD) with experimental data to identify discrepancies .

What computational methods predict physicochemical properties of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients .
  • Docking Studies : Assess binding affinity to biological targets using software like AutoDock .
  • QSPR Models : Relate topological polar surface area (TPSA ≈ 49.4 Ų) and logP (3.3) to bioavailability .

How does ring puckering affect the compound’s stability and interactions?

Advanced Research Focus
Pyrrolidine rings exhibit non-planar puckering, quantified using Cremer-Pople parameters. The trifluoromethyl group biases puckering toward specific amplitudes (e.g., θ ≈ 20°) and phases (φ), influencing hydrogen-bonding networks in crystal structures. For example, a twisted conformation may enhance π-stacking with aromatic moieties in co-crystals .

What strategies enable stereochemical control during synthesis?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to direct asymmetric induction .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
  • Crystallization-Induced Asymmetric Transformation : Promotes enantiopurity via kinetic resolution .

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